Lipophilicity and Drug-Like Property Differentiation: Computed XLogP3 of 1.6 vs. Unsubstituted Tetrahydroquinoxaline (XLogP3 0.7)
The 6-methoxy substitution imparts a significant increase in lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoxaline parent scaffold, as reflected by computed partition coefficients [1]. The target compound exhibits an XLogP3 value of 1.6, while the unsubstituted analog (CAS 91-19-0) has an XLogP3 of approximately 0.7 [2]. This 2.3-fold increase in logP is accompanied by a change in hydrogen bond acceptor count (3 vs. 2) and donor count (2 vs. 2), which collectively influence membrane permeability and oral bioavailability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bonding parameters |
|---|---|
| Target Compound Data | XLogP3 = 1.6; Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 3; Rotatable Bond Count = 1 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoxaline (CAS 91-19-0): XLogP3 ≈ 0.7; Hydrogen Bond Donor Count = 2; Hydrogen Bond Acceptor Count = 2 |
| Quantified Difference | XLogP3 increased by 0.9 units (~2.3-fold increase in lipophilicity); Hydrogen Bond Acceptor Count increased by 1 |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm and Cactvs 3.4.8.18 descriptors |
Why This Matters
The elevated lipophilicity of the 6-methoxy analog enhances predicted passive membrane permeability, making it a more suitable scaffold for CNS-targeted or intracellular drug discovery campaigns than the more polar unsubstituted parent.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12549514, 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. Retrieved April 16, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/12549514. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 69474, 1,2,3,4-Tetrahydroquinoxaline. Retrieved April 16, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/69474. View Source
